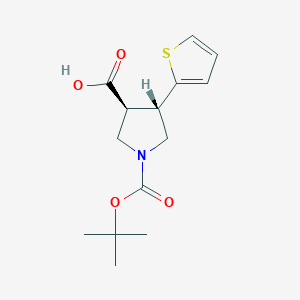

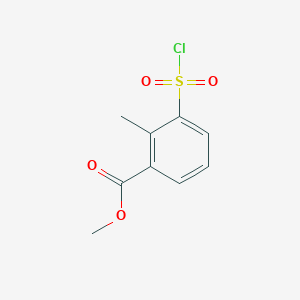

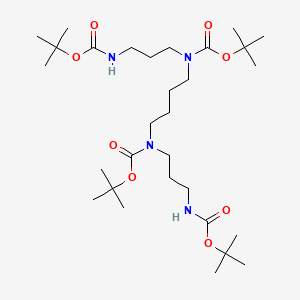

![molecular formula C6H4N4O2 B3373306 [1,2,4]三唑并[1,5-a]嘧啶-7-羧酸 CAS No. 1000930-72-2](/img/structure/B3373306.png)

[1,2,4]三唑并[1,5-a]嘧啶-7-羧酸

描述

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a relatively simple structure that has proven to be remarkably versatile in different areas of drug design . This heterocycle has been proposed as a possible surrogate of the purine ring due to its structural similarities . It has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . The TP ring has found numerous applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been reported in various studies . For example, the cyclization of H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) generated compound C, which was then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl3) .Molecular Structure Analysis

The ring system of TP is isoelectronic with that of purines . The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The TP heterocycle has proven to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .Physical and Chemical Properties Analysis

The TP heterocycle, despite its relatively simple structure, has proven to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design .科学研究应用

晶体结构分析

- 晶体环境中的分子结构:[1,2,4]三唑并[1,5-a]嘧啶-7-羧酸衍生物的分子结构已在不同的晶体环境中得到报道。这包括其作为二甲基甲酰胺一水合物和一水合物的形式。这些结构由于其配位化合物的潜在生物活性而受到关注。研究揭示了这些晶体形式中的各种氢键相互作用和超分子结构(Canfora 等,2010)。

合成方法和衍生物

- 区域选择性合成程序:已开发出用于合成[1,2,4]三唑并[1,5-a]嘧啶衍生物的高效程序。这些方法涉及 3,5-二氨基-1,2,4-三唑与取代的 1-芳基-1,3-丁二酮和 1-芳基-2-丁烯-1-酮的反应。此类程序可能有利于制备具有生物活性的化合物(Massari 等,2017)。

生物活性

- 多种生物学应用:[1,2,4]三唑并[1,5-a]嘧啶 (TPs) 在农业和药物化学中的各种结构中至关重要。它们表现出一系列活性,包括抗菌、抗真菌、抗病毒、抗寄生虫和抗癌特性。这篇综述重点介绍了 TPs 在农业和药物化学中的应用,强调了该核心的重要性(Pinheiro 等,2020)。

抗分枝杆菌剂

- 氟化衍生物作为抗分枝杆菌剂:一项针对氟化[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸衍生物(设计为氟喹诺酮类似物)的研究表明,它们对结核分枝杆菌具有强大的抑制作用。值得注意的是,该系列中的一个特定化合物表现出显着的抗分枝杆菌活性,同时对哺乳动物细胞无毒(Abdel-Rahman 等,2009)。

合成和应用

- 合成和多功能生物学特性:[1,2,4]三唑并[1,5-a]嘧啶因其有价值的生物学特性而备受关注,例如除草剂、抗真菌剂、抗结核剂、抗菌剂和抗肿瘤活性。它们还可用于治疗阿尔茨海默病和失眠症。该综述重点介绍了创建该化合物类别的合成方法(Fizer & Slivka,2016)。

作用机制

Target of Action

The [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have aroused the interest of researchers . They have been found to target various biological processes, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities . The development of TPs in medicinal chemistry has been based on this heterocyclic nucleus as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine .

Mode of Action

The mode of action of [1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with its targets, leading to changes in their function. For instance, in the context of anticancer activity, one study found that a derivative of [1,2,4]Triazolo[1,5-a]pyrimidine exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Biochemical Pathways

The compound affects various biochemical pathways. In the context of anticancer activity, it has been found to suppress the ERK signaling pathway . This pathway is crucial in regulating cell proliferation, differentiation, and survival. By inhibiting this pathway, the compound can potentially halt the growth and proliferation of cancer cells .

Pharmacokinetics

These properties can help predict the compound’s bioavailability and its potential as a therapeutic agent .

Result of Action

The result of the compound’s action can be seen at the molecular and cellular levels. For instance, a derivative of [1,2,4]Triazolo[1,5-a]pyrimidine was found to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in MGC-803 cells . This suggests that the compound can have a significant impact on cell growth and survival.

安全和危害

A series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives was designed, synthesized, and screened for their antibacterial and antifungal activities as well as their safety profile . Compound 4, the 7-oxo-2-(trifluoromethyl)-4,7-dihydro-1,2,4-triazolo[5,1-a]pyrimidine-6-carboxylic acid was found to be a very potent inhibitor, being able to inhibit 92% growth of M. tuberculosis H(37)R(v) at 6.25 microg/mL concentration. At the same time, it proved to be nontoxic to mammalian cells (IC(50) > 62.5 microg/mL in VERO cells) .

未来方向

The TP scaffold has found numerous applications in medicinal chemistry . Its versatility and potential for various applications suggest that it will continue to be a focus of research in the future. The development of new TP derivatives with improved pharmacological properties and safety profiles is a promising direction for future research.

属性

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-5(12)4-1-2-7-6-8-3-9-10(4)6/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPHOIBYGSRXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC=N2)N=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000930-72-2 | |

| Record name | [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

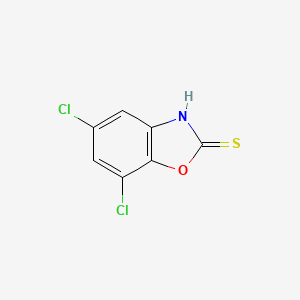

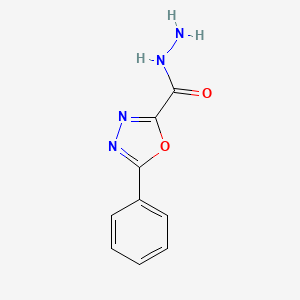

![[(4-Sulfamoylphenyl)methyl]thiourea](/img/structure/B3373250.png)

![tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate](/img/structure/B3373322.png)